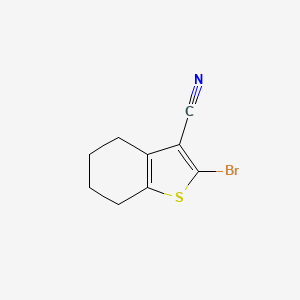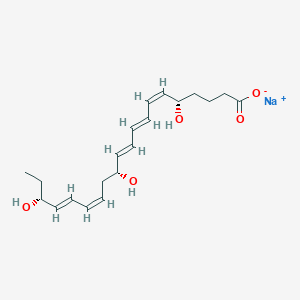
Rutin-d3 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rutin-d3 (Major) is a deuterium-labeled form of rutin, a flavonoid glycoside found in various plants such as buckwheat, tobacco, and citrus fruits. It is known for its antioxidant, anti-inflammatory, and anti-allergy properties. The deuterium labeling makes it useful in various scientific studies, particularly in tracing and understanding metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rutin-d3 (Major) involves the incorporation of deuterium atoms into the rutin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in rutin with deuterium atoms under specific conditions.
Chemical Synthesis: This involves the stepwise synthesis of the rutin molecule with deuterium-labeled precursors.
Industrial Production Methods
Industrial production of Rutin-d3 (Major) typically involves large-scale chemical synthesis using deuterium-labeled starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Rutin-d3 (Major) undergoes various chemical reactions, including:
Oxidation: Rutin-d3 can be oxidized to form different oxidation products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Various substitution reactions can occur, where functional groups in the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quercetin derivatives, while reduction can yield dihydroquercetin.
Aplicaciones Científicas De Investigación
Rutin-d3 (Major) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of rutin in various samples.
Biology: Employed in studies to understand the metabolic pathways and biological effects of rutin.
Medicine: Investigated for its potential therapeutic effects, including its antioxidant and anti-inflammatory properties.
Industry: Used in the development of functional foods and nutraceuticals due to its health benefits.
Mecanismo De Acción
Rutin-d3 (Major) exerts its effects through various molecular targets and pathways. It interacts with free radicals and protein systems to exhibit its antioxidant, anti-inflammatory, and anti-allergy activities. The deuterium labeling allows for detailed tracing of its metabolic pathways, providing insights into its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Hesperidin: Another flavonoid glycoside with anti-inflammatory effects.
Troxerutin: A semi-synthetic derivative of rutin with enhanced bioavailability.
Uniqueness
Rutin-d3 (Major) is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. This labeling allows researchers to trace the compound’s metabolic fate with high precision, providing valuable insights that are not possible with non-labeled compounds.
Propiedades
Fórmula molecular |
C27H30O16 |
|---|---|
Peso molecular |
613.5 g/mol |
Nombre IUPAC |
6,8-dideuterio-2-(3-deuterio-4,5-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15?,17-,18+,20+,21-,22?,23+,26?,27-/m1/s1/i3D,5D,6D |
Clave InChI |
IKGXIBQEEMLURG-SWFHVPCXSA-N |
SMILES isomérico |
[2H]C1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C(=C(C(=C3O2)[2H])O)[2H])O)O[C@@H]4[C@H]([C@@H]([C@H](C(O4)COC5C([C@H]([C@@H]([C@H](O5)C)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6a[2a(Ethanesulfonyl)propyl]a2aethyla4,5,6,7atetrahydroa1,3abenzoxazola4aone](/img/structure/B13857389.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13857395.png)






![5-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid (1-methylethyl,propyl) Ester 5-Oxide Fumarate; nPOC-POC PMPA Fumarate](/img/structure/B13857436.png)

![3-Ethoxy-3-[4-[(6-methoxypyridin-2-yl)methoxy]phenyl]propanoic acid](/img/structure/B13857449.png)

